2-Amino-N-(tert-butyl)acetamide

Overview

Description

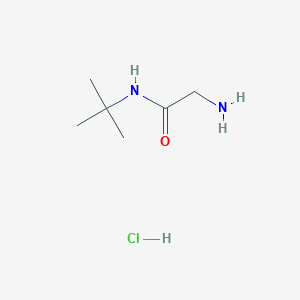

2-Amino-N-(tert-butyl)acetamide is a chemical compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 . The compound is typically stored at 4°C and is available in liquid form .

Synthesis Analysis

The synthesis of N-tert-butyl amides, including 2-Amino-N-(tert-butyl)acetamide, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 . This reaction is highly efficient and stable, and can be carried out under solvent-free conditions at room temperature .Molecular Structure Analysis

The InChI code for 2-Amino-N-(tert-butyl)acetamide is 1S/C6H14N2O/c1-6(2,3)8-5(9)4-7/h4,7H2,1-3H3,(H,8,9) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Amino-N-(tert-butyl)acetamide is a liquid at room temperature . It has a molecular weight of 130.19 and a molecular formula of C6H14N2O .Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Amino-N-(tert-butyl)acetamide is utilized in the synthesis of various pharmaceutical compounds due to its role as a building block for N-tert-butyl amides . These amides are present in drugs like finasteride , used to treat benign prostatic hyperplasia, and nelfinavir , an HIV protease inhibitor .

Organic Synthesis

This compound serves as a chemically differentiated building block in organic synthesis. It’s particularly useful for preparing drug candidates containing hindered amine motifs, which are traditionally challenging to access .

Catalysis

In chemical research, 2-Amino-N-(tert-butyl)acetamide is involved in catalytic processes. For example, it’s used in the synthesis of N-tert-butyl amides via reactions catalyzed by Cu(OTf)2 under solvent-free conditions .

Atmospheric Studies

The compound is employed in atmospheric studies, particularly in understanding the effect of amines on atmospheric sulfuric acid-water nucleation. This is crucial for modeling and predicting atmospheric conditions .

Hydroamination Reactions

It plays a role in hydroamination reactions, specifically in the hydroamination of terminal alkynes. These reactions are significant in the synthesis of a wide range of organic compounds .

Surface Acidity Measurement

2-Amino-N-(tert-butyl)acetamide is used to measure the surface acidity of solid catalysts. This application is important in the field of materials science, where the acidity of surfaces can influence catalytic activity .

Asymmetric Synthesis

The compound finds application in the asymmetric synthesis of organic molecules. It’s particularly noted for activating imines for the addition of various nucleophiles and serving as a chiral directing group .

Medicinal Chemistry

In medicinal chemistry, 2-Amino-N-(tert-butyl)acetamide is a valuable intermediate. It’s used for the preparation of compounds with potential therapeutic effects, such as antioxidants for neuroprotective therapies .

Safety and Hazards

properties

IUPAC Name |

2-amino-N-tert-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)8-5(9)4-7/h4,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFJIBZRKDALBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(tert-butyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)